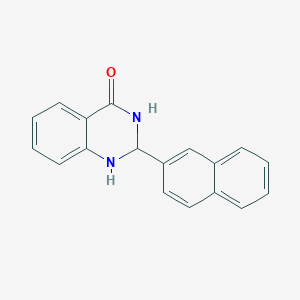
2-(Naphthalen-2-yl)-1,2-dihydroquinazolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-2-(2-naphthyl)-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its fused ring structure, which includes a quinazolinone core and a naphthyl group. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydro-2-(2-naphthyl)-4(3H)-quinazolinone can be synthesized through several synthetic routes. One common method involves the cyclization of 2-aminobenzamide with 2-naphthaldehyde under acidic conditions. The reaction typically proceeds in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is obtained after purification through recrystallization.
Industrial Production Methods
Industrial production of 1,2-dihydro-2-(2-naphthyl)-4(3H)-quinazolinone may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and catalysts. The final product is typically purified using techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-2-(2-naphthyl)-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The naphthyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinazolinone derivatives with various functional groups.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted naphthyl derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Medicine: Research has indicated potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,2-dihydro-2-(2-naphthyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1,2-Dihydro-2-(2-naphthyl)-4(3H)-quinazolinone can be compared with other quinazolinone derivatives:
1,2-Dihydro-2-phenyl-4(3H)-quinazolinone: Similar structure but with a phenyl group instead of a naphthyl group. It may exhibit different biological activities.
2-Methyl-4(3H)-quinazolinone: Lacks the naphthyl group, leading to different chemical properties and reactivity.
4(3H)-Quinazolinone: The parent compound without any substituents, serving as a basic structure for various derivatives.
The uniqueness of 1,2-dihydro-2-(2-naphthyl)-4(3H)-quinazolinone lies in its naphthyl group, which imparts distinct chemical and biological properties compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C18H14N2O |
|---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
2-naphthalen-2-yl-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H14N2O/c21-18-15-7-3-4-8-16(15)19-17(20-18)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17,19H,(H,20,21) |
InChI Key |
FPWOVEKUXZJCTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11962801.png)
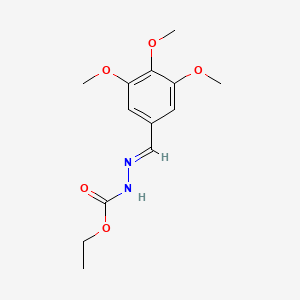
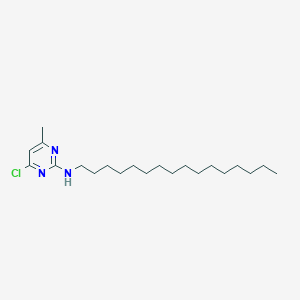
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11962808.png)
![(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962811.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B11962820.png)


![(2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide](/img/structure/B11962843.png)


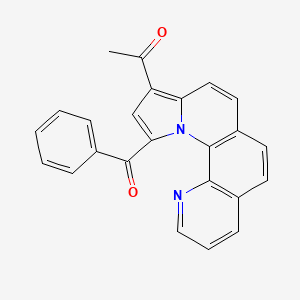
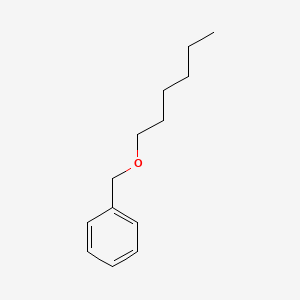
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11962863.png)
